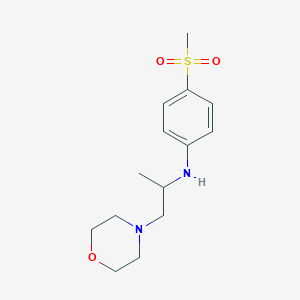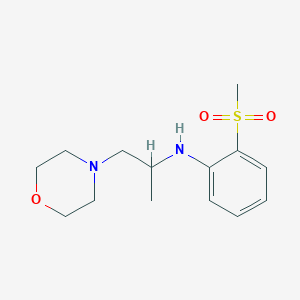![molecular formula C14H12ClFN2O2 B7588200 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid (abbreviated as CFM-3) is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a potential drug candidate with a wide range of applications in scientific research.
Mécanisme D'action
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid exerts its pharmacological effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to protect against neuronal damage by reducing oxidative stress and inhibiting the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is also relatively stable and can be easily synthesized in large quantities. However, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid. One potential direction is the development of more water-soluble analogs of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid that can be easily administered in vivo. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid in humans to establish its safety and efficacy. Additionally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid could be studied in animal models of various diseases to determine its potential as a therapeutic agent.
Méthodes De Synthèse
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid can be synthesized using a multi-step process starting from 2-fluorobenzylamine. The first step involves the reaction of 2-fluorobenzylamine with chloroacetyl chloride to form 2-chloro-N-(2-fluorobenzyl)acetamide. The second step involves the reaction of 2-chloro-N-(2-fluorobenzyl)acetamide with 3-cyanopyridine to form 5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxamide. The final step involves the hydrolysis of 5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxamide to form 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid.
Applications De Recherche Scientifique
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has a wide range of scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.
Propriétés
IUPAC Name |
5-chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-18(8-9-4-2-3-5-12(9)16)13-11(15)6-10(7-17-13)14(19)20/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGNASNRGZEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=C(C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)